molecular formula C13H12N2O3 B11970938 3-(1,3-Benzodioxol-5-YL)-2-cyano-N-ethylacrylamide

3-(1,3-Benzodioxol-5-YL)-2-cyano-N-ethylacrylamide

Cat. No.: B11970938
M. Wt: 244.25 g/mol
InChI Key: AIDRUORQJYHRQU-BJMVGYQFSA-N
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Description

3-(1,3-Benzodioxol-5-YL)-2-cyano-N-ethylacrylamide is a complex organic compound characterized by the presence of a benzodioxole ring, a cyano group, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-YL)-2-cyano-N-ethylacrylamide typically involves the reaction of 1,3-benzodioxole with ethyl cyanoacetate under basic conditions, followed by the addition of acryloyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of recyclable heterogeneous catalysts in a continuous flow setup can improve the selectivity and conversion rates of the reaction . This method also allows for easier separation and recycling of unreacted starting materials, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-YL)-2-cyano-N-ethylacrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the acrylamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Reduced forms of the cyano and acrylamide groups.

    Substitution: Substituted derivatives with various functional groups replacing the cyano or acrylamide moieties.

Scientific Research Applications

3-(1,3-Benzodioxol-5-YL)-2-cyano-N-ethylacrylamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-YL)-2-cyano-N-ethylacrylamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis. This mechanism is particularly relevant in its anticancer applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzodioxol-5-YL)-2-cyano-N-ethylacrylamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-ethylprop-2-enamide

InChI

InChI=1S/C13H12N2O3/c1-2-15-13(16)10(7-14)5-9-3-4-11-12(6-9)18-8-17-11/h3-6H,2,8H2,1H3,(H,15,16)/b10-5+

InChI Key

AIDRUORQJYHRQU-BJMVGYQFSA-N

Isomeric SMILES

CCNC(=O)/C(=C/C1=CC2=C(C=C1)OCO2)/C#N

Canonical SMILES

CCNC(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N

Origin of Product

United States

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